Fmoc-L-八氢吲哚-2-羧酸

描述

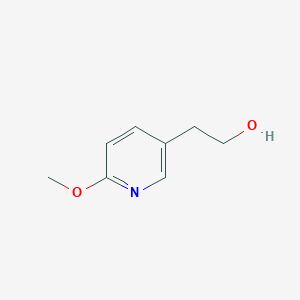

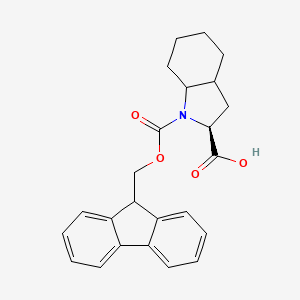

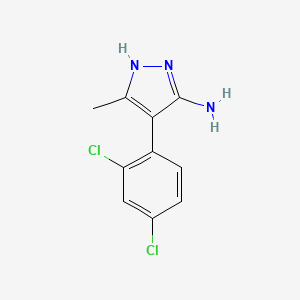

Fmoc-L-Octahydroindole-2-carboxylic acid is an organic compound with the molecular formula C24H25NO4 and a molecular weight of 391.47 . It is a derivative of the natural amino acid proline.

Synthesis Analysis

Fmoc-L-Octahydroindole-2-carboxylic acid is commonly used in peptide synthesis in solid-phase synthetic chemistry . The preparation of Fmoc-L-Octahydroindole-2-carboxylic acid usually uses L-Octahydroindole-2-carboxylic acid as a starting material. L-Octahydroindole-2-carboxylic acid is first converted to Fmoc-L-Octahydroindole-2-carboxylic acid by a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of Fmoc-L-Octahydroindole-2-carboxylic acid is complex, with a molecular weight of 391.5 g/mol . The exact mass is 391.17835828 g/mol .Physical And Chemical Properties Analysis

Fmoc-L-Octahydroindole-2-carboxylic acid is a white to off-white crystalline powder . It has a melting point of about 160-163°C . It has good solubility in common organic solvents, such as dimethyl sulfoxide and dimethylformamide .科学研究应用

固相肽合成

Fmoc-L-八氢吲哚-2-羧酸和相关的 Fmoc 保护氨基酸广泛用于固相肽合成 (SPPS)。该技术允许将氨基酸按顺序添加到不断增长的肽链中。例如,Fields 和 Noble (2009) 讨论了多年来 Fmoc SPPS 方法的改进,使得能够在各种条件下合成具有生物活性的肽和小蛋白质 (Fields & Noble, 2009)。

水凝胶形成和自组装

Fmoc 保护的芳香族氨基酸(包括 Fmoc-L-八氢吲哚-2-羧酸的衍生物)的自组装和水凝胶化特性因其形成低分子量 (LMW) 水凝胶体的潜力而受到研究。Ryan 等人 (2011) 研究了对这些氨基酸的 C 末端的修饰如何影响它们形成稳定水凝胶的能力,从而深入了解单体/溶剂相互作用及其对自组装和水凝胶化的影响 (Ryan 等人,2011 年)。

表面活性剂性质

Fmoc 保护的氨基酸(包括具有疏水性芴甲氧羰基 (FMOC) 基团的氨基酸)表现出表面活性剂性质。Vijay 和 Polavarapu (2012) 发现 FMOC 氨基酸的钠盐,如 FMOC-L-缬氨酸和 FMOC-L-亮氨酸,形成临界胶束浓度并显示出独特的旋光光谱性质 (Vijay & Polavarapu, 2012)。

生物活性化合物合成

Fmoc-L-八氢吲哚-2-羧酸及其类似物在各种生物活性化合物的合成中也至关重要。例如,Hsieh 等人 (1998) 在 Fmoc 策略中利用了一种新化合物来合成肽模拟物奥曲肽 (Hsieh, Wu, & Chen, 1998)。

肽模拟物化学

Fmoc 保护的氨基酸的使用延伸到肽模拟物化学。Sladojevich 等人 (2007) 合成了对映纯的 Fmoc 保护的吗啉-3-羧酸,证明了其与固相肽合成的完全兼容性,为其在肽模拟物化学中的应用铺平了道路 (Sladojevich, Trabocchi, & Guarna, 2007)。

新型手性配合物和立体化学

Fmoc-L-八氢吲哚-2-羧酸和相关化合物参与形成新型手性配合物,有助于氨基酸的立体选择性合成。Smith 等人 (2011) 报道了使用新型手性 Cu(II) 配合物合成 N-α-Fmoc-L-γ-羧基谷氨酸,在此过程中实现了高立体选择性和纯度 (Smith, Yap, Kelley, & Schneider, 2011)。

安全和危害

Fmoc-L-Octahydroindole-2-carboxylic acid has limited toxicological data, so it is necessary to pay attention to safety during operation. It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment (such as gloves, goggles, and masks) should be worn when exposed .

未来方向

属性

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-KGSCVUAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Octahydroindole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)

![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)

![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)